5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a carboxylic acid functional group. Its unique structure allows it to participate in various biochemical reactions, making it of interest in medicinal chemistry and pharmaceutical research. The compound's molecular formula is CHFNO, with a molecular weight of approximately 227.19 g/mol .
5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is classified as an organic compound due to its carbon-based structure. It is often synthesized in laboratories for research purposes and may also be found in nature as part of various biochemical pathways. The classification of this compound under the oxadiazole category indicates its potential pharmacological relevance, particularly in drug discovery and development .
The synthesis of 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves several methodologies:
The technical aspects of these synthetic methods often involve precise control over reaction conditions such as temperature, pressure, and pH. For example, the use of specific catalysts or reagents can significantly influence the yield and purity of the final product.
The molecular structure of 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid features:
This arrangement contributes to its chemical reactivity and potential applications in medicinal chemistry.
Key structural data include:
5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions:
These reactions are typically facilitated by specific reagents or catalysts that help drive the desired transformations while minimizing by-products.
The mechanism of action for 5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves interactions at the molecular level:
Studies have shown that this compound can modulate cellular signaling pathways, particularly those related to oxidative stress and apoptosis. This modulation can lead to changes in gene expression and metabolic processes within cells.
The physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that the compound exhibits significant biological activity due to its structural characteristics .
5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
The medicinal exploration of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's initial synthesis, but significant pharmaceutical interest emerged 80 years later with observations of their photochemical rearrangements. The first therapeutic application materialized in the 1960s with Oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole core. This breakthrough validated the pharmacodynamic utility of the heterocycle and spurred systematic investigations into its bioactive potential. Over the past 40 years, researchers have identified 1,2,4-oxadiazole derivatives with diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. Notably, Ataluren (a treatment for Duchenne muscular dystrophy) and Pleconaril (an antiviral agent) reached clinical use, demonstrating the scaffold's translational viability. The discovery of phidianidines A/B—naturally occurring 1,2,4-oxadiazole alkaloids from marine mollusks with cytotoxic and receptor agonist properties—further emphasized the pharmacophore’s biological relevance [1].
Table 1: Milestone 1,2,4-Oxadiazole-Based Pharmaceuticals
Compound | Therapeutic Use | Approval Era |
---|---|---|
Oxolamine | Cough suppressant | 1960s |
Pleconaril | Antiviral (Picornavirus) | 2000s |
Ataluren | Duchenne muscular dystrophy | 2010s |
Phidianidine A/B | Cytotoxic natural products | 2011 |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities due to its comparable electronic distribution and spatial geometry, while offering superior metabolic stability. This advantage stems from its resistance to enzymatic hydrolysis, a common limitation of traditional amide/ester-containing drugs. The heterocycle’s dipole moment (3.92 D) and aromatic character enable it to participate in hydrogen bonding and π-stacking interactions analogous to carbonyl groups in receptor binding sites. For instance, in kinase inhibitors, the oxadiazole’s N-atoms mimic the carbonyl oxygen of ATP, facilitating competitive binding at catalytic sites [1] [8]. Recent synthetic innovations, such as TBAF-catalyzed cyclodehydration at room temperature, have expanded access to thermosensitive oxadiazoles, enabling their incorporation into peptide mimetics and prodrugs like Azilsartan Medoxomil (an angiotensin receptor blocker) [8]. The bioisosteric equivalence is structurally quantified by comparing acidity constants: 1,2,4-oxadiazole-containing carboxylic acid analogs exhibit pKa values closer to native carboxylic acids than other heterocycles, enhancing their capacity to engage ionic interactions in target proteins [5].
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Carboxylic Acid Derivatives
Property | 1,2,4-Oxadiazole | Amide | Ester |
---|---|---|---|
Hydrolytic stability | High | Low | Moderate |
Dipole moment (D) | 3.92 | 3.6–4.0 | 1.5–2.0 |
Metabolic susceptibility | Low | High | High |
Representative pKa* | 4.2–4.8 | 15–17 | 25–30 |
**pKa values for analogous 3-carboxylic acid derivatives [5] [8].*
The strategic incorporation of fluorinated aryl groups—particularly ortho-fluorophenyl—into 1,2,4-oxadiazoles enhances target engagement through electronic, steric, and metabolic mechanisms. Fluorine’s high electronegativity (3.98 Pauling scale) induces a strong electron-withdrawing effect, lowering the pKa of adjacent carboxylic acids by up to 2 units (e.g., trifluoroacetic acid pKa = 0.23 vs. acetic acid pKa = 4.76). This amplifies the compounds’ capacity for ionic bonding with basic residues in enzymatic active sites [5] [7]. In antibacterial oxadiazoles such as compound 18d, ortho-fluorophenyl derivatives demonstrated enhanced Gram-positive activity due to optimized membrane penetration from fluorine-induced lipophilicity (logP increase of 0.5–1.0). The ortho-fluorine atom also imposes conformational constraints via steric repulsion, positioning the carboxylic acid perpendicular to the oxadiazole plane, which pre-organizes the molecule for optimal target binding [2] [7]. Additionally, the C–F bond’s metabolic stability reduces oxidative deactivation by cytochrome P450 enzymes, prolonging in vivo half-lives. This is evidenced by bis-oxadiazole 19b, which exhibited extended half-life and low clearance in murine MRSA infection models due to its fluorinated aryl groups [2]. Hammett constants quantify fluorine’s electronic influence: σₘ = 0.34 (modest resonance withdrawal) and σₚ = 0.06 (inductive withdrawal), fine-tuning electron density without steric penalties [7].
Table 3: SAR of Fluorophenyl-Substituted 1,2,4-Oxadiazoles in Antibacterial Studies
Substituent Position | Biological Activity | EC₅₀/IC₅₀ (μM) | Key Mechanism |
---|---|---|---|
ortho-F (18d) | Anti-Gram-positive bacteria | <5.0 | Enhanced membrane penetration |
para-OH (18b) | Anti-Gram-negative bacteria | ~10.0 | H-bond donation to DNA gyrase ATP site |
meta-OCH₃ (18c) | Moderate broad-spectrum activity | 15.0–25.0 | Balanced lipophilicity |
ortho-OCH₃ (18a) | Reduced activity | >50.0 | Steric hindrance |
Data adapted from antibacterial SAR studies [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1